Cas no 87567-27-9 (5-ethenyl-3,4-dihydro-2H-pyran)

5-ethenyl-3,4-dihydro-2H-pyran Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran, 5-ethenyl-3,4-dihydro-
- 5-ethenyl-3,4-dihydro-2H-pyran
- EN300-1841464
- LPPOLIPRTQVWEU-UHFFFAOYSA-N
- 87567-27-9
- SCHEMBL4379
-
- Inchi: InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h2,6H,1,3-5H2
- InChI Key: LPPOLIPRTQVWEU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 110.073164938g/mol
- Monoisotopic Mass: 110.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 1.5
5-ethenyl-3,4-dihydro-2H-pyran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841464-0.5g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1841464-0.25g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1841464-0.05g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1841464-10.0g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1841464-5g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1841464-5.0g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1841464-1.0g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1841464-2.5g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1841464-0.1g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1841464-1g |
5-ethenyl-3,4-dihydro-2H-pyran |
87567-27-9 | 1g |
$1142.0 | 2023-09-19 |
5-ethenyl-3,4-dihydro-2H-pyran Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 5-ethenyl-3,4-dihydro-2H-pyran
5-Ethenyl-3,4-Dihydro-2H-Pyran: A Comprehensive Overview
5-Ethenyl-3,4-dihydro-2H-pyran, also known by its CAS number 87567-27-9, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of tetrahydropyrans, which are oxygen-containing heterocycles with a six-membered ring structure. The presence of an ethenyl group at the 5-position introduces unique electronic and steric properties, making it a valuable building block in various synthetic strategies.
The structure of 5-ethenyl-3,4-dihydro-2H-pyran consists of a saturated five-membered ring fused with an oxygen atom and an ethenyl substituent. This configuration allows for a range of reactivity, particularly in ene reactions and cycloadditions. Recent studies have highlighted its potential as a precursor for the synthesis of complex natural products and bioactive molecules.
One of the most notable aspects of 5-ethenyl-tetrahydropyran is its ability to participate in Diels-Alder reactions. This reactivity has been exploited in the development of novel synthetic pathways for polyaromatic compounds and functional materials. For instance, researchers have demonstrated the use of this compound in the construction of conjugated systems with applications in organic electronics.
In terms of synthesis, 5-ethenyl-tetrahydropyran can be prepared via various methods, including ring-opening reactions of epoxides and enyne cyclizations. Recent advancements in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is crucial for its application in chiral recognition studies.
The applications of 5-ethenyl-tetrahydropyran extend beyond traditional organic synthesis. It has been employed as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes. Additionally, its use in polymer chemistry has led to the development of novel materials with tailored mechanical and optical properties.
In conclusion, 5-Ethenyl-tetrahydropyran, CAS 87567-27-9, is a multifaceted compound with a wide range of applications in modern chemistry. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an essential component in the chemist's toolkit.
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